molecular formula C22H22BrN3O2S2 B11635735 N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 441783-92-2

N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11635735
CAS No.: 441783-92-2
M. Wt: 504.5 g/mol
InChI Key: GSOPHVKPNXSDEW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (hereafter referred to as the target compound) is a hexahydroquinoline derivative with a complex heterocyclic architecture. Its structure features:

  • A 5-bromo-2-pyridinyl amide group at position 2.
  • A 5-methyl-2-(methylsulfanyl)thiophene substituent at position 3.
  • A partially saturated quinoline core with a ketone at position 4.

The compound’s molecular formula is C₂₃H₂₄BrN₃O₂S₂, with an average molecular weight of 543.5 g/mol .

Properties

CAS No.

441783-92-2

Molecular Formula

C22H22BrN3O2S2

Molecular Weight

504.5 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H22BrN3O2S2/c1-11-9-14(22(29-3)30-11)19-18(21(28)26-17-8-7-13(23)10-24-17)12(2)25-15-5-4-6-16(27)20(15)19/h7-10,19,25H,4-6H2,1-3H3,(H,24,26,28)

InChI Key

GSOPHVKPNXSDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyridine Ring: The synthesis begins with the bromination of 2-pyridine to obtain 5-bromo-2-pyridine.

    Formation of the Thienyl Ring: The thienyl ring is synthesized separately, involving the methylation and subsequent thiolation of a suitable precursor.

    Coupling Reactions: The pyridine and thienyl rings are then coupled together using a suitable coupling agent under controlled conditions.

    Formation of the Quinoline Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Below is a detailed analysis of key analogs:

Substituent-Driven Structural Variations

Table 1: Substituent Comparison of Key Analogs
Compound ID/Name R₁ (Position 3) R₂ (Position 4) Key Modifications vs. Target Compound Reference
Target Compound 5-Bromo-2-pyridinyl 5-Methyl-2-(methylsulfanyl)thiophene -
B2 (4-(4-Bromophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide) 2-Methylthiazol-4-yl 4-Bromophenyl Thiazole replaces pyridine; tetrahydro core
4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-... 5-Methyl-2-pyridinyl 5-Ethyl-2-(ethylsulfanyl)thiophene Ethyl groups increase lipophilicity
4-[5-(3-Chlorophenyl)-2-furyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-... 5-Methyl-2-pyridinyl 5-(3-Chlorophenyl)furan Furan replaces thiophene; chloro adds polarity
476483-44-0 (2-Amino-1-(4-bromophenyl)-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-...) 4-Bromophenyl 5-Methyl-2-(methylsulfanyl)thiophene Amino group alters hydrogen-bonding capacity

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility
  • B2 : Melting point = 261°C, with lower solubility in polar solvents due to its bromophenyl and thiazole groups .
  • Ethylsulfanyl analog () : Likely higher lipophilicity (logP >3.5) due to ethyl substituents, though exact data are unavailable .
  • Target Compound : Predicted to have moderate solubility in DMSO, influenced by the polar bromopyridine and hydrophobic thienyl groups.
NMR and IR Spectral Trends
  • B2 : Key NMR signals include δ 12.42 ppm (amide N-H), δ 7.47 ppm (aromatic protons), and IR carbonyl peaks at 1693 cm⁻¹ (amide) and 1644 cm⁻¹ (ketone) .
  • Target Compound : Expected downfield shifts for the pyridinyl protons (δ 7.5–8.5 ppm) and thiophene protons (δ 6.5–7.0 ppm) based on electron-withdrawing bromine and sulfur atoms .
  • Furan analog () : Distinctive furan proton signals (δ 6.8–7.2 ppm) and absence of sulfur-related IR peaks (e.g., C-S stretch at ~600 cm⁻¹) .
Mass Spectrometry Fragmentation
  • B2 : MS shows base peak at m/z 342 (loss of bromophenyl and thiazole groups) .
  • Target Compound: Predicted fragmentation includes m/z 455 [M-Br]⁺ and m/z 262 (quinoline core breakdown), similar to analogs in ’s molecular networking clusters .

Implications of Structural Differences

  • Bioactivity : Thiazole (B2) and thiophene (target) groups enhance π-π stacking with biological targets, while furan () may reduce binding affinity due to weaker aromatic interactions .
  • Metabolic Stability : Ethylsulfanyl groups () could slow oxidative metabolism compared to methylsulfanyl .
  • Synthetic Complexity : Bromine at the pyridine’s 5-position (target) may complicate regioselective synthesis versus para-substituted bromophenyl (B2) .

Biological Activity

N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with multiple substituents that may influence its biological interactions. The presence of the bromine atom and the thienyl group suggests potential for diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)1.27Induces apoptosis via AKT/mTOR pathway inhibition
A549 (Lung Cancer)1.50Reduces VEGF and HIF-1α expression

These findings indicate that the compound may exert its anticancer effects through modulation of key signaling pathways involved in cell survival and proliferation .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies using carrageenan-induced paw edema models, it demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

Compound IC50 (µM) Standard Drug Standard IC50 (µM)
N-(5-Bromo...)0.04 ± 0.02Celecoxib0.04 ± 0.01

The results suggest that the compound may serve as a promising lead for developing new anti-inflammatory drugs .

3. Antioxidant Activity

Antioxidant assays have shown that the compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases:

Assay Type EC50 (mM)
DPPH1.128
ABTS2.489

These values indicate that the compound's structure allows it to effectively neutralize free radicals .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Key Enzymes : The compound inhibits enzymes like COX-2 and iNOS, reducing inflammation.
  • Modulation of Signaling Pathways : It affects the AKT/mTOR signaling pathway in cancer cells, promoting apoptosis.
  • Antioxidant Mechanism : The presence of electron-donating groups enhances its ability to scavenge free radicals.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis without affecting normal cells .
  • Inflammation Model : In a rat model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups .

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